
Ginsenoside Rd
Übersicht
Beschreibung
Ginsenoside Rd is a bioactive compound belonging to the protopanaxadiol-type ginsenosides, which are major constituents of Panax ginseng. This compound has garnered significant attention due to its diverse and powerful pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, neuroprotective, and cardioprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for this purpose .
Industrial Production Methods: The industrial production of this compound involves biotransformation processes using microorganisms and their enzymatic systems. Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive method that can be easily scaled up. Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .
Analyse Chemischer Reaktionen
Table 1: Enzymatic Conversion to Ginsenoside Rd
Enzyme Source | Substrate | Reaction | Optimal Conditions | Yield |
---|---|---|---|---|
β-glucosidase (Thermotoga thermarum) | Rb1 | Rb1 → Rd via C-20 β-(1→6) cleavage | pH 4.8, 90°C | 95% |
α-L-arabinofuranosidase (Bacillus subtilis) | Rc | Rc → Rd via C-20 arabinose removal | pH 5.0, 40°C | 90% |
Pectinase | Rb1 | Rb1 → Rd via glycosidase activity | pH 6.0, 52.5°C | 83.14% |
-
The β-glucosidase from Thermotoga thermarum selectively cleaves the outer glucose at C-20 of Rb1, preserving the inner glucose and olefin chain .
-
Microbial systems like Paecilomyces bainier and Aspergillus niger achieve >85% conversion of Rb1 to Rd under mild conditions (pH 5.0–7.0, 30–37°C) .
Table 2: Hypothetical Thermal Products of this compound
Reaction Type | Product | Structural Change |
---|---|---|
Dehydration | Rk3/Rh4 | Double bond shift to C-20/22 |
Hydrolysis | PPD | Complete deglycosylation |
Microbial Biotransformation
Fungal and bacterial systems catalyze hydroxylation, cyclization, and hydrogenation of Rd’s olefin chain:
-
Hydroxylation : Irpex lacteus introduces hydroxyl groups at C-22 and C-23, generating epimers (e.g., compounds 1 and 2 ) .
-
Cyclization : Double bond transfer from C-24(25) to C-25(26) forms cyclopropane structures, as seen in rare ginsenosides .
Key Observations:
-
Biotransformation products accumulate gradually, with Rd’s hydroxylation at C-23 showing no stereoselectivity .
-
These pathways are distinct from conventional deglycosylation, enabling access to novel ginsenosides under mild conditions .
Downstream Metabolites
This compound serves as an intermediate for pharmacologically active derivatives:
-
Conversion to Compound K (CK) : Gut microbiota (e.g., Lactobacillus brevis) hydrolyzes Rd’s C-3 glucose via β-glucosidase, yielding CK .
-
Formation of Rg3 : Enzymatic cleavage of Rd’s C-20 glucose produces 20(S)-Rg3, a potential antitumor agent .
Stability and Reactivity
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Ginsenoside Rd has been extensively studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
- Alzheimer's Disease : Research indicates that this compound enhances learning and memory in APP transgenic mice by regulating the NF-κB pathway, which reduces pro-inflammatory factors and improves cholinergic function by increasing acetylcholine levels . Furthermore, it inhibits tau protein phosphorylation, a hallmark of Alzheimer's pathology, by modulating the activity of protein phosphatase 2A and other related kinases .
- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to mitigate oxidative stress and apoptosis in neuronal cells. It enhances mitochondrial function and reduces cell death induced by neurotoxic agents like MPP+ by increasing antioxidant enzyme activity .
Table 1: Neuroprotective Mechanisms of this compound
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- Periodontitis : A study demonstrated that this compound effectively inhibits the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. It also reduces inflammatory responses in periodontal tissues .
- Autoimmune Diseases : In models of Guillain-Barré syndrome, this compound has been shown to attenuate experimental autoimmune neuritis by modulating macrophage activity and reducing inflammatory cytokine production .
Table 2: Anti-Inflammatory Applications of this compound
Condition | Mechanism of Action | Reference |
---|---|---|
Periodontitis | Inhibits P. gingivalis; reduces inflammatory response | |
Autoimmune Diseases | Modulates macrophage activity; decreases cytokine production |
Cardiovascular Health
Emerging research suggests that this compound may have protective effects on cardiovascular health.
- Ischemic Stroke : this compound has been shown to ameliorate ischemic stroke outcomes by reducing neuronal apoptosis and inflammation through calcium channel modulation . Its ability to enhance blood flow and reduce oxidative stress further supports its potential as a therapeutic agent for stroke patients.
Diabetes Management
This compound also shows promise in managing metabolic disorders such as diabetes.
- Type II Diabetes : Studies indicate that this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. Its effects on glucose metabolism are linked to the modulation of AMPK signaling pathways .
Table 3: Applications in Diabetes Management
Wirkmechanismus
Ginsenoside Rd exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ginsenosid Rd wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Ginsenosid Rb1, Ginsenosid Rg3 und Ginsenosid Rh2:
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52705-93-8 | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.